![molecular formula C17H15N5O3 B2607260 methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate CAS No. 2034232-38-5](/img/structure/B2607260.png)
methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
The compound “methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate” is a complex organic molecule that contains several functional groups including a pyridine ring, a 1,2,3-triazole ring, a carbamoyl group, and a benzoate ester. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve several steps including the formation of the 1,2,3-triazole ring possibly through a [3+2] cycloaddition reaction (also known as a click reaction), and the formation of the carbamoyl group and the benzoate ester .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and 1,2,3-triazole rings suggests that this compound could have interesting electronic properties due to the delocalized π electrons in these ring systems .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the carbamoyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl group and the benzoate ester might increase its polarity, affecting its solubility in different solvents .Scientific Research Applications
- Imatinib , a well-known anticancer drug, specifically inhibits tyrosine kinases. It has been used to treat chronic myelogenic leukemia . The compound you mentioned shares structural similarities with Imatinib, particularly in its pyridylpyrimidine moiety. Investigating its potential as an anticancer agent could be promising.
- Sorafenib , a vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) inhibitor, reduces collagen deposition in liver fibrosis models . Considering the pyridine-2,4-dicarboxamide moiety in your compound, exploring its effects on angiogenesis inhibition might be worthwhile.
Anticancer Agents
Angiogenesis Inhibitors
Korlyukov, A. A., Dorovatovskii, P. V., & Vologzhanina, A. V. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1461. DOI: 10.3390/M1461
Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl)-1,3,4-oxadiazole Derivatives as Potential Anticancer Agents. (2020). Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with. For example, compounds containing a 1,2,3-triazole ring have been found to have various biological activities, including antiviral, antibacterial, and anticancer activities .
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(1-pyridin-3-yltriazol-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-25-17(24)13-6-4-12(5-7-13)16(23)19-9-14-11-22(21-20-14)15-3-2-8-18-10-15/h2-8,10-11H,9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJODJGQTHHUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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